REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[cH:8][c:9]([S:12]([NH2:13])(=[O:14])=[O:15])[cH:10][cH:11]1.[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[S:16]([Cl:17])([Cl:18])=[O:19]>>[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[Cl:18])[cH:8][c:9]([S:12]([NH2:13])(=[O:14])=[O:15])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(N)(=O)=O)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(S(N)(=O)=O)cc1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |